N-Linoleoylethanolamine-d4
N-Linoleoylethanolamine-d4
Linoleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of linoleoyl ethanolamide by GC- or LC-mass spectrometry. Linoleoyl ethanolamide is an endocannabinoid detected in porcine brain and murine peritoneal macrophages which contains linoleate in place of the arachidonate moiety of arachidonoyl ethanolamide (AEA). It has weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting Ki values of 10 µM and 25 µM, respectively. However, it is only approximately 4-fold less potent than AEA at causing catalepsy in mice (ED50 of 26.5 mg/kg). In addition, linoleoyl ethanolamide increases ERK phosphorylation and AP-1-dependent transcription approximately 1.5-fold at 15 µM in a CB-receptor-independent manner. However, cellular toxicity is readily apparent at concentrations of 10-20 µM. Linoleoyl ethanolamide inhibits human fatty acid amide hydrolase-dependent hydrolysis of AEA with a Ki value of 9.0 µM, but also is hydrolyzed effectively by the enzyme.
Brand Name:
Vulcanchem
CAS No.:
1451194-69-6
VCID:
VC0050157
InChI:
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2
SMILES:
CCCCCC=CCC=CCCCCCCCC(=O)NCCO
Molecular Formula:
C20H37NO2
Molecular Weight:
327.545
N-Linoleoylethanolamine-d4
CAS No.: 1451194-69-6
Reference Standards
VCID: VC0050157
Molecular Formula: C20H37NO2
Molecular Weight: 327.545
CAS No. | 1451194-69-6 |
---|---|
Product Name | N-Linoleoylethanolamine-d4 |
Molecular Formula | C20H37NO2 |
Molecular Weight | 327.545 |
IUPAC Name | (9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |
Standard InChI | InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |
Standard InChIKey | KQXDGUVSAAQARU-UKNLGWMGSA-N |
SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Appearance | Assay:≥99% deuterated forms (d1-d4)A solution in ethanol |
Description | Linoleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of linoleoyl ethanolamide by GC- or LC-mass spectrometry. Linoleoyl ethanolamide is an endocannabinoid detected in porcine brain and murine peritoneal macrophages which contains linoleate in place of the arachidonate moiety of arachidonoyl ethanolamide (AEA). It has weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting Ki values of 10 µM and 25 µM, respectively. However, it is only approximately 4-fold less potent than AEA at causing catalepsy in mice (ED50 of 26.5 mg/kg). In addition, linoleoyl ethanolamide increases ERK phosphorylation and AP-1-dependent transcription approximately 1.5-fold at 15 µM in a CB-receptor-independent manner. However, cellular toxicity is readily apparent at concentrations of 10-20 µM. Linoleoyl ethanolamide inhibits human fatty acid amide hydrolase-dependent hydrolysis of AEA with a Ki value of 9.0 µM, but also is hydrolyzed effectively by the enzyme. |
Synonyms | (9Z,12Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9,12-octadecadienamide; (9Z,12Z)-N-(2-Hydroxyethyl-d4)-9,12-octadecadienamide; N-(2-Hydroxyethyl-d4)linoleamide; Linoleic Acid Monoethanolamide; N-(2-Hydroxyethyl-d4)-(Z,Z)-9,12-octadecadienamide |
PubChem Compound | 71684713 |
Last Modified | Nov 11 2021 |
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